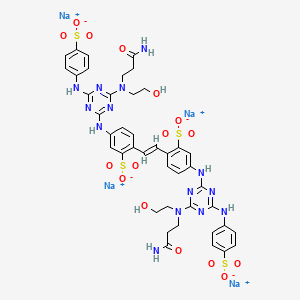![molecular formula C14H10O4 B14128754 [1,1'-Biphenyl]-2,6-dicarboxylic acid CAS No. 4445-52-7](/img/structure/B14128754.png)
[1,1'-Biphenyl]-2,6-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-2,6-dicarboxylic acid is an organic compound consisting of two benzene rings connected by a single bond, with carboxylic acid groups attached to the 2 and 6 positions of one of the benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,6-dicarboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2,6-dicarboxylic acid may involve scalable synthetic methodologies such as the Wurtz-Fittig reaction, Ullmann coupling, or other metal-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity, often involving continuous flow processes and automated systems .
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-2,6-dicarboxylic acid can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinones or carboxylate derivatives.
Reduction: Alcohols, aldehydes, or hydrocarbons.
Substitution: Halogenated biphenyls, nitro biphenyls, or sulfonated biphenyls.
Applications De Recherche Scientifique
Chemistry: [1,1’-Biphenyl]-2,6-dicarboxylic acid is used as a building block in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have applications in catalysis, gas storage, and separation technologies .
Biology and Medicine: In biological research, this compound is used to study enzyme immobilization and stabilization.
Industry: Industrially, [1,1’-Biphenyl]-2,6-dicarboxylic acid is used in the production of polymers, resins, and coatings. Its structural properties make it suitable for creating materials with specific mechanical and thermal characteristics .
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-2,6-dicarboxylic acid in various applications involves its ability to form stable complexes with metals and other organic molecules. In catalysis, it acts as a ligand, facilitating the formation of active catalytic sites. In biological systems, it can interact with enzymes and proteins, affecting their stability and activity .
Comparaison Avec Des Composés Similaires
Terephthalic Acid: Similar in structure but with carboxylic acid groups at the 1 and 4 positions.
Isophthalic Acid: Carboxylic acid groups at the 1 and 3 positions.
Biphenyl-4,4’-dicarboxylic Acid: Carboxylic acid groups at the 4 positions of both benzene rings.
Uniqueness: [1,1’-Biphenyl]-2,6-dicarboxylic acid is unique due to the specific positioning of its carboxylic acid groups, which influences its reactivity and the types of complexes it can form. This positioning allows for unique interactions in both chemical and biological systems, making it a valuable compound for specialized applications .
Propriétés
Numéro CAS |
4445-52-7 |
|---|---|
Formule moléculaire |
C14H10O4 |
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
2-phenylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C14H10O4/c15-13(16)10-7-4-8-11(14(17)18)12(10)9-5-2-1-3-6-9/h1-8H,(H,15,16)(H,17,18) |
Clé InChI |
SGRVMTDADJLWDP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=CC=C2C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[(Propan-2-yl)oxy]sulfanyl}oxy)propane](/img/structure/B14128674.png)
![1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128684.png)

![[(5,7-Dibromo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14128693.png)




![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B14128718.png)

![1,6-Diethenylbicyclo[4.1.0]hept-3-ene](/img/structure/B14128733.png)
![5-(3-Nitrophenyl)[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine](/img/structure/B14128750.png)


